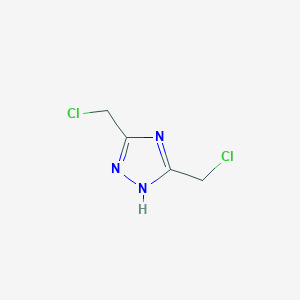

3,5-bis(chloromethyl)-1H-1,2,4-Triazole

Description

To fully appreciate the scientific interest in 3,5-bis(chloromethyl)-1H-1,2,4-triazole, one must first understand the chemical classes to which it belongs and the strategic advantages they offer in synthesis.

Halogenated heterocyclic compounds, which are cyclic organic structures containing at least one non-carbon atom in the ring and one or more halogen substituents, represent a cornerstone of modern organic chemistry. organic-chemistry.org These molecules are not merely inert scaffolds; the presence of halogen atoms imparts a high degree of reactivity and synthetic versatility. organic-chemistry.orgorganic-chemistry.org Halogens, due to their electrophilicity and ability to function as excellent leaving groups, serve as key activation points on a molecule. organic-chemistry.org This allows for their participation in a wide array of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

The incorporation of halogens, particularly chlorine, can also profoundly influence a molecule's physicochemical properties. researchgate.net This includes modulating lipophilicity, metabolic stability, and bioavailability, which is of paramount importance in the field of medicinal chemistry for optimizing the performance of drug candidates. researchgate.net Consequently, halogenated heterocycles are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). organic-chemistry.orgnih.gov

The 1,2,4-triazole (B32235) ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged" structure in medicinal chemistry, owing to its prevalence in a vast number of biologically active compounds. tijer.orglifechemicals.com The unique arrangement of nitrogen atoms allows the triazole ring to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets such as enzymes and receptors. nih.gov

The 1,2,4-triazole moiety is a key structural feature in numerous established drugs, including the highly successful antifungal agents fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin. lifechemicals.comresearchgate.netwikipedia.org Its derivatives have been extensively investigated and found to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netijsr.netmdpi.comzsmu.edu.ua This proven track record in drug discovery ensures continued interest in the synthesis of new molecules incorporating the 1,2,4-triazole core. lifechemicals.com

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄Cl₂N₃ |

| Molar Mass | 168.00 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents |

The rationale for the specific synthesis of this compound is rooted in a powerful synthetic strategy: the combination of a stable, functionally important core with highly reactive peripheral groups. The 1,2,4-triazole ring provides a robust and biologically relevant anchor, while the two chloromethyl (-CH₂Cl) substituents act as versatile reactive handles.

The carbon-chlorine bond in the chloromethyl groups is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles. This high reactivity allows the chlorine atoms to be easily displaced in nucleophilic substitution reactions. By possessing two such groups, the molecule functions as a bifunctional electrophile, enabling chemists to readily attach two equivalents of a nucleophile or to link the triazole core into larger molecular assemblies. This dual reactivity makes it an ideal building block for creating extensive libraries of new, more complex 1,2,4-triazole derivatives for screening in drug discovery and materials science applications.

Research involving this compound is primarily focused on its application as a versatile synthetic intermediate or "linker" molecule. The principal research directions are dictated by the types of molecules that can be constructed from this bifunctional platform.

One major research avenue is the synthesis of novel symmetrical bis-substituted triazole derivatives. By reacting this compound with two equivalents of a chosen nucleophile—such as amines, thiols, phenols, or other heterocycles—researchers can create a diverse array of C₂-symmetric molecules. These products are often investigated for their potential as bivalent ligands capable of simultaneously binding to two receptor sites, a strategy known to enhance binding affinity and selectivity in medicinal chemistry.

Another significant direction is in the field of polymer and materials chemistry. The compound can be used as a cross-linking agent to modify the properties of existing polymers or as a monomer in condensation polymerization reactions with difunctional nucleophiles (e.g., diamines or dithiols). The resulting polymers, incorporating the stable and polar triazole unit into their backbone, could be explored for applications requiring thermal stability or specific coordination properties. Furthermore, its rigid structure makes it a candidate for constructing metal-organic frameworks (MOFs) and other supramolecular structures.

Structure

3D Structure

Properties

Molecular Formula |

C4H5Cl2N3 |

|---|---|

Molecular Weight |

166.01 g/mol |

IUPAC Name |

3,5-bis(chloromethyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C4H5Cl2N3/c5-1-3-7-4(2-6)9-8-3/h1-2H2,(H,7,8,9) |

InChI Key |

INODWSXNKHIKMB-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC(=NN1)CCl)Cl |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 3,5 Bis Chloromethyl 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions of the Chloromethyl Moieties

The primary mode of reactivity for 3,5-bis(chloromethyl)-1H-1,2,4-triazole involves the displacement of the chloride ions by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions due to the resonance stabilization of the resulting carbocation by the triazole ring.

Replacement by Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

The chloromethyl groups of this compound readily undergo substitution with oxygen-based nucleophiles such as alkoxides and phenoxides to furnish the corresponding ether derivatives. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) leads to the formation of 3,5-bis(methoxymethyl)-1H-1,2,4-triazole. Similarly, reaction with sodium phenoxide provides 3,5-bis(phenoxymethyl)-1H-1,2,4-triazole. These reactions are typically carried out under anhydrous conditions to prevent the competing hydrolysis of the chloromethyl groups.

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide | 3,5-bis(methoxymethyl)-1H-1,2,4-triazole |

| Phenoxide | Sodium Phenoxide | 3,5-bis(phenoxymethyl)-1H-1,2,4-triazole |

Replacement by Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, including primary and secondary amines, as well as the azide (B81097) ion, react efficiently with this compound to yield a variety of nitrogen-containing derivatives. The reaction with amines, such as diethylamine, in the presence of a base to neutralize the liberated hydrochloric acid, results in the formation of the corresponding bis(aminomethyl) derivatives.

A particularly useful transformation is the reaction with sodium azide, which provides 3,5-bis(azidomethyl)-1H-1,2,4-triazole. This diazide is a versatile intermediate that can undergo further transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to introduce a wide range of substituents.

| Nucleophile | Reagent | Product |

| Diethylamine | Diethylamine | 3,5-bis((diethylamino)methyl)-1H-1,2,4-triazole |

| Azide | Sodium Azide | 3,5-bis(azidomethyl)-1H-1,2,4-triazole |

Replacement by Sulfur and Phosphorus Nucleophiles

The reactivity of the chloromethyl groups extends to sulfur and phosphorus nucleophiles. Thiolates, such as sodium thiophenoxide, readily displace the chloride to form the corresponding thioethers. These reactions are typically fast and provide high yields of the desired products.

Phosphorus nucleophiles, like triphenylphosphine, also react with this compound. This reaction initially forms a phosphonium (B103445) salt, which can then be utilized in various subsequent transformations, such as the Wittig reaction, to introduce carbon-carbon double bonds.

| Nucleophile | Reagent | Product |

| Thiophenoxide | Sodium Thiophenoxide | 3,5-bis((phenylthio)methyl)-1H-1,2,4-triazole |

| Triphenylphosphine | Triphenylphosphine | 3,5-bis((triphenylphosphonio)methyl)-1H-1,2,4-triazole dichloride |

Stereochemical Implications of Substitution Reactions

Given that the carbon atoms of the chloromethyl groups are prochiral centers, the stereochemical outcome of these nucleophilic substitution reactions is an important consideration, particularly when the incoming nucleophile or the final product is chiral. When the reaction proceeds through a classic S(_N)2 mechanism, an inversion of configuration at the carbon center is expected. However, if the reaction has a significant S(_N)1 character, racemization may occur due to the formation of a planar carbocation intermediate. The choice of solvent, nucleophile, and reaction temperature can influence the operative mechanism and thus the stereochemical outcome. To date, specific studies focusing on the stereochemical implications of nucleophilic substitution on this compound are not widely reported in the literature.

Electrophilic Reactivity of the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic nature deactivates the ring towards electrophilic aromatic substitution.

N-Alkylation and N-Acylation Reactions

The presence of a reactive NH group in the 1,2,4-triazole ring of this compound allows for various N-alkylation and N-acylation reactions. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation is a common strategy to introduce diverse functional groups onto the triazole core. The alkylation of 1,2,4-triazoles with alkyl halides typically yields a mixture of N1- and N4-alkylated isomers, with the N1-isomer often being the predominant product. researchgate.net The regioselectivity of these reactions can be influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation in related heterocyclic systems. beilstein-journals.org In the context of this compound, the chloromethyl groups themselves can act as alkylating agents in intramolecular or intermolecular reactions under certain conditions, leading to more complex structures.

N-Acylation of 1,2,4-triazoles introduces an acyl group to the nitrogen atom of the triazole ring. This is often achieved by reacting the triazole with acyl chlorides or acid anhydrides. chemmethod.comresearchgate.netresearchgate.net Microwave-assisted N-acylation has been reported as an efficient method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.netresearchgate.net These acylated derivatives can serve as intermediates for further functionalization. For example, N-acyl derivatives can be cyclized to form fused heterocyclic systems. chemmethod.com

The following table summarizes representative N-alkylation and N-acylation reactions of 1,2,4-triazole derivatives, which are analogous to the potential reactivity of this compound.

| Reaction Type | Reactants | Conditions | Product Type | Key Findings |

|---|---|---|---|---|

| N-Alkylation | 1,2,4-Triazole, Alkyl Halide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | N1- and N4-Alkyl-1,2,4-triazoles | Typically yields a mixture of isomers, with the N1-isomer often predominating. researchgate.net Reaction conditions can influence regioselectivity. beilstein-journals.org |

| N-Acylation | 1,2,4-Triazole, Acyl Chloride/Anhydride | Often neat or in a solvent, may be microwave-assisted | N-Acyl-1,2,4-triazoles | Efficient method for introducing acyl groups. researchgate.netresearchgate.net Products can be intermediates for further synthesis. chemmethod.com |

| Mannich Reaction (N-alkylation) | 1,2,4-Triazolethione, Formaldehyde, Amine (e.g., Morpholine) | - | N-Alkylaminomethyl-1,2,4-triazolethiones | A method for introducing aminomethyl groups onto the triazole ring. nih.gov |

Cycloaddition Reactions Involving the Triazole Core

The 1,2,4-triazole ring system can participate in cycloaddition reactions, although it is generally less reactive than other unsaturated heterocycles. These reactions provide pathways to more complex fused and spirocyclic systems.

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org While the 1,2,4-triazole ring itself is not a typical diene or dienophile, derivatives of 1,2,4-triazole, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl analog (MTAD), are highly reactive dienophiles. acgpubs.org These compounds readily undergo Diels-Alder reactions with a variety of dienes to form bicyclic adducts. acgpubs.org Although this compound itself is not a potent dienophile, its derivatives could potentially be modified to participate in such reactions.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org The 1,2,4-triazole ring can be constructed through 1,3-dipolar cycloaddition reactions. For example, the reaction of nitrile imines with nitriles can yield 1,2,4-triazoles. mdpi.com While the fully formed this compound core is generally stable, its precursors or derivatives with suitable functional groups can participate in or be synthesized via 1,3-dipolar cycloadditions. For instance, organic azides can react with alkynes in a Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles, a related class of compounds. wikipedia.orgnih.gov

The following table provides examples of cycloaddition reactions involving triazole derivatives.

| Reaction Type | Key Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Diels-Alder | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and dienes | Bicyclic urazoles | A well-established method for the synthesis of fused heterocyclic systems containing a triazole moiety. acgpubs.org |

| 1,3-Dipolar Cycloaddition | Nitrile imines and nitriles | 1,2,4-Triazoles | A fundamental method for the synthesis of the 1,2,4-triazole ring itself. mdpi.com |

| 1,3-Dipolar Cycloaddition | Organic azides and alkynes | 1,2,3-Triazoles | A widely used "click reaction" for the synthesis of 1,2,3-triazoles, demonstrating the utility of 1,3-dipolar cycloadditions in heterocyclic chemistry. wikipedia.orgnih.gov |

Metal Coordination Chemistry of this compound Derivatives

The nitrogen atoms of the 1,2,4-triazole ring are excellent donors for metal ions, making 1,2,4-triazole and its derivatives valuable ligands in coordination chemistry. The chloromethyl groups in this compound can be further functionalized to introduce additional coordinating groups, leading to the formation of versatile polydentate ligands.

Ligand Design Strategies

The design of ligands based on the 1,2,4-triazole framework is a key aspect of developing new coordination complexes, including metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.org Strategies often involve the introduction of functional groups at the N1, N4, or C3 and C5 positions of the triazole ring. For this compound, the chloromethyl groups are prime sites for modification. For example, nucleophilic substitution of the chloride ions can introduce carboxylate, pyridyl, or other coordinating moieties. This allows for the creation of ligands with varying denticity and bridging capabilities, which are crucial for controlling the dimensionality and topology of the resulting coordination networks. nih.gov

Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Derivatives of 1,2,4-triazole are widely used as building blocks for the synthesis of MOFs and coordination polymers. mdpi.comacs.org These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. The triazole ring can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The choice of metal ion and the specific design of the triazole-based ligand determine the final structure and properties of the MOF. nih.gov For instance, the combination of triazole and carboxylate functionalities in a single ligand can lead to the formation of robust and porous frameworks. mdpi.com

The following table highlights key aspects of the metal coordination chemistry of 1,2,4-triazole derivatives.

| Area | Key Concepts | Examples of Ligand Functionalities | Resulting Structures | Potential Applications |

|---|---|---|---|---|

| Ligand Design | Introduction of coordinating groups onto the triazole core. | Carboxylate, Pyridyl, Amino, Thiol | Polydentate and bridging ligands | Control over the structure and properties of coordination complexes. |

| MOF Synthesis | Self-assembly of metal ions and triazole-based ligands. | Triazole-dicarboxylates, Bis(triazolyl)pyridines | 1D chains, 2D layers, 3D frameworks | Gas storage, separation, catalysis, luminescence. mdpi.comnih.gov |

| Coordination Polymers | Formation of extended networks through metal-ligand coordination. | 4-Amino-3,5-bis(pyridyl)-1,2,4-triazole | Diverse topologies and dimensionalities | Magnetic materials, sensors, drug delivery. |

Applications As a Key Intermediate in Advanced Organic and Materials Synthesis

Precursor for Advanced Functional Organic Materials

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore and a privileged structure in materials science, known for its thermal stability, electron-accepting properties, and ability to participate in hydrogen bonding. lifechemicals.comuclm.es The incorporation of this heterocyclic system into organic materials can impart desirable electronic and photophysical properties.

While direct synthesis of fluorescent probes from 3,5-bis(chloromethyl)-1H-1,2,4-triazole is not extensively documented, the general reactivity of the 1,2,4-triazole core suggests its potential in this area. nih.govrsc.org The chloromethyl groups can react with various nucleophiles, such as phenols or anilines bearing fluorophoric units, to create new fluorescent molecules. The triazole ring itself can act as an electron-withdrawing group, which can be used to tune the photophysical properties of the resulting dye. For instance, the reaction of this compound with two equivalents of a fluorescent phenol (B47542) would yield a molecule with two fluorophores linked to the central triazole core, potentially leading to materials with interesting emission properties.

Table 1: Potential Reactions for Fluorescent Probe Synthesis

| Reactant 1 | Reactant 2 (Fluorophore) | Potential Product Class |

|---|---|---|

| This compound | 2-Naphthol | Bis(naphthoxymethyl)-1,2,4-triazole |

| This compound | 4-Aminocoumarin | Bis(coumarinylaminomethyl)-1,2,4-triazole |

The development of organic materials for optoelectronic applications is a rapidly growing field. nih.gov The 1,2,4-triazole ring is a known component in materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting capabilities. lifechemicals.com The use of this compound as a building block allows for the incorporation of this beneficial moiety into larger conjugated systems. For example, it could be reacted with carbazole (B46965) or fluorene (B118485) derivatives, which are known for their hole-transporting properties, to create bipolar host materials for OLEDs. The resulting molecules would possess both electron-transporting (triazole) and hole-transporting (carbazole/fluorene) units, which is a key requirement for efficient charge recombination in these devices.

The bifunctionality of this compound makes it an excellent candidate for use as a monomer or crosslinking agent in polymer synthesis. nih.gov The two chloromethyl groups can react with a variety of difunctional nucleophiles, such as bisphenols, dithiols, or diamines, to form polymers. The resulting polymers would contain the 1,2,4-triazole ring in the main chain, which could enhance their thermal stability, flame retardancy, and mechanical properties. Furthermore, this compound can be used as a crosslinking agent to modify existing polymers. By reacting with functional groups on the polymer chains, it can create a three-dimensional network structure, thereby improving the polymer's rigidity, solvent resistance, and thermal stability.

Table 2: Potential Polymerization Reactions

| Co-monomer / Polymer | Reaction Type | Potential Polymer Property |

|---|---|---|

| Bisphenol A | Polycondensation | High thermal stability |

| 1,6-Hexanedithiol | Polycondensation | Enhanced refractive index |

| Poly(vinyl alcohol) | Crosslinking | Improved mechanical strength |

Building Block for Novel Heterocyclic Architectures

The 1,2,4-triazole ring is a fundamental building block in the synthesis of more complex heterocyclic systems. nih.govorganic-chemistry.org The reactive chloromethyl groups of this compound provide convenient handles for constructing fused and bridged polycyclic systems, as well as spiro compounds.

Fused and bridged polycyclic systems containing the 1,2,4-triazole ring are of significant interest due to their unique three-dimensional structures and potential applications in medicinal chemistry and materials science. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov Intramolecular cyclization reactions are a common strategy for the synthesis of such systems. Starting from this compound, one could envision a two-step process where the chloromethyl groups are first reacted with a suitable binucleophile, such as a diaminobenzene or a dihydroxy-naphthalene derivative. The resulting intermediate, now containing two flexible side chains, could then undergo an intramolecular cyclization reaction to form a fused or bridged polycyclic system. The specific outcome of the reaction would depend on the nature of the binucleophile and the reaction conditions employed.

Role in Supramolecular Chemistry and Self-Assembly Research

The compound this compound serves as a highly valuable and versatile building block in the field of supramolecular chemistry. Its utility stems from a combination of structural features: the aromatic and electron-deficient 1,2,4-triazole core, and the two highly reactive chloromethyl functional groups. This bifunctionality allows the molecule to act as a rigid and well-defined linker or "tecton" in the construction of complex, ordered supramolecular architectures through both covalent synthesis and non-covalent self-assembly processes. The triazole ring itself offers multiple nitrogen atoms that can act as hydrogen bond acceptors or metal coordination sites, while the specific C2v symmetry of the 3,5-disubstituted pattern provides a defined angular geometry for building larger structures. nih.govmdpi.com

Design of Molecular Receptors and Cages

The precise geometry and reactive nature of this compound make it an excellent candidate for the rational design of molecular receptors and cages. These complex structures are capable of selectively binding guest molecules, a fundamental concept in host-guest chemistry.

The synthetic strategy typically involves nucleophilic substitution reactions at the two chloromethyl positions. By reacting this intermediate with complementary bifunctional or polyfunctional molecules, chemists can construct macrocyclic and cage-like frameworks. The 1,2,4-triazole moiety is incorporated as a key structural panel or vertex within the final architecture.

Key Design Principles:

Convergent Synthesis: The compound can be used in convergent synthetic routes where it is reacted with other pre-formed molecular "walls" or linkers to create a closed, three-dimensional cavity.

Geometric Control: The ~120° angle between the two chloromethyl groups (emanating from positions 3 and 5 of the five-membered ring) directs the formation of specific, predictable geometries in the final macrostructure.

Functional Cavity: The interior of a receptor or cage built with this triazole unit is lined with the nitrogen-rich triazole rings. This endows the cavity with specific electronic properties, including the ability to form hydrogen bonds or coordinate with metal ions, which is crucial for selective guest recognition.

The synthesis of macrocycles using triazole linkers has been demonstrated as a viable strategy for creating novel host molecules. semanticscholar.org The stability, polarity, and hydrogen bonding capability of the triazole ring are key features that make these resulting macrocycles interesting for further study. semanticscholar.org

| Structural Feature | Role in Receptor/Cage Design | Resulting Property |

|---|---|---|

| Two -CH₂Cl Groups | Reactive sites for covalent bond formation with other linkers. | Construction of the macrocyclic or cage framework. |

| 1,2,4-Triazole Ring | Rigid panel or vertex in the final structure. | Defines the size and shape of the internal cavity. |

| Nitrogen Atoms (N1, N2, N4) | Lining the interior of the cavity; potential coordination sites. | Provides specific binding sites for guest molecules through hydrogen bonding or metal coordination. nih.gov |

| C₂v Symmetry | Provides a predictable angular orientation for linkers. | Facilitates the self-assembly of ordered, high-symmetry structures. |

Investigation of Non-Covalent Interactions for Material Design

The 1,2,4-triazole ring is a powerful motif for investigating non-covalent interactions, which are the fundamental forces that govern self-assembly and crystal engineering. nih.gov Materials designed using this compound as a precursor allow for the systematic study of how these weak interactions dictate the final structure and properties of a material.

Once the triazole unit is incorporated into a larger molecule, its interactions with neighboring molecules can be studied in the solid state using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis. mdpi.comresearchgate.net The triazole ring is particularly interesting because it can participate in a wide range of non-covalent interactions.

Types of Non-Covalent Interactions Studied:

Hydrogen Bonding: The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. The N-H proton at the 1-position is a good hydrogen bond donor. These interactions are crucial for directing the assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.net

π-π Stacking: The aromatic triazole ring can engage in π-π stacking interactions with other aromatic or heteroaromatic rings. These interactions are important in the packing of molecules in crystals and can influence the electronic and photophysical properties of the resulting material. mdpi.com

Metal Coordination: The nitrogen atoms at positions 2 and 4 of the triazole ring can act as ligands, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comrsc.org The choice of metal ion and the geometry of the triazole linker can be used to tailor the structure and function of the resulting polymer. globethesis.com

The study of these interactions is central to crystal engineering, which aims to design and synthesize new solid-state materials with desired properties. nih.gov By using well-defined building blocks derived from this compound, researchers can better understand the structure-property relationships in functional materials. nih.gov

| Interaction Type | Description | Significance in Material Design | Relevant Research Findings |

|---|---|---|---|

| Hydrogen Bonding | Donation and acceptance of protons between triazole rings or with solvent/other molecules. | Directs crystal packing and stabilizes supramolecular architectures. | Hirshfeld surface analysis is used to explore and quantify intermolecular interactions responsible for crystal packing. mdpi.comresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences solid-state packing and can affect material properties like luminescence and conductivity. | Studies on related oxadiazole systems confirm the presence and importance of π-π interactions in directing crystal structures. mdpi.com |

| Metal Coordination | Donation of lone pair electrons from triazole nitrogen atoms to a metal center. | Forms robust and often porous coordination polymers and MOFs with applications in catalysis, gas storage, and sensing. | Triazole derivatives are widely used as ligands to build structurally diverse and functionally intriguing 1D, 2D, and 3D coordination polymers. nih.govglobethesis.com |

Theoretical and Computational Chemistry of 3,5 Bis Chloromethyl 1h 1,2,4 Triazole and Its Derivatives

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons in a molecule dictates its physical and chemical properties. For 3,5-bis(chloromethyl)-1H-1,2,4-triazole, understanding its electronic structure is key to predicting its behavior in chemical reactions and its interactions with other molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the ground-state properties of molecules, providing a balance between accuracy and computational cost. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its optimized molecular geometry.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Triazole Derivative This table presents illustrative data for a generic 1,2,4-triazole (B32235) derivative to demonstrate the type of results obtained from DFT calculations.

| Parameter | Symbol | Calculated Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Energy of the first empty orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 6.3 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Chemical Hardness | η | 3.15 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 4.35 | Measures the power of the molecule to attract electrons. |

| Electrophilicity Index | ω | 3.01 | Measures the propensity to act as an electrophile. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution.

For this compound, an MEP map would reveal:

Red Regions: Areas of most negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In a 1,2,4-triazole ring, these regions are typically located around the nitrogen atoms due to their high electronegativity.

Blue Regions: Areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For the target molecule, positive potential would likely be found around the hydrogen atom on the triazole ring and the chloromethyl groups.

Green Regions: Areas of neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's polarity and helps in understanding hydrogen bonding and other non-covalent interactions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital acts as the primary electron donor in a reaction. The spatial distribution of the HOMO in this compound would indicate the regions from which electrons are most readily donated, identifying the nucleophilic sites. In many triazole derivatives, the HOMO is localized on the triazole ring itself.

LUMO: This orbital serves as the primary electron acceptor. The distribution of the LUMO highlights the regions most susceptible to receiving electrons, thus identifying the electrophilic sites.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. A large gap implies higher stability and lower chemical reactivity.

By analyzing the energy and localization of these frontier orbitals, FMO theory can predict the feasibility and regioselectivity of various chemical reactions involving this compound.

Conformational Analysis and Tautomerism Studies

The flexibility of the chloromethyl side chains and the potential for proton migration within the triazole ring mean that this compound can exist in multiple forms.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. For this compound, the primary source of conformational flexibility is the rotation around the C-C and C-N bonds connecting the chloromethyl groups to the triazole ring.

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. By systematically rotating one or more dihedral angles and calculating the energy at each step while optimizing the rest of the geometry, a PES can be generated. This scan helps to identify:

Energy Minima: Stable conformations (conformers) of the molecule.

Energy Maxima: Transition states that represent the energy barriers to rotation between different conformers.

This analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt.

Unsubstituted and asymmetrically substituted 1,2,4-triazoles can exist as different tautomers, which are isomers that differ in the position of a proton. The 1,2,4-triazole ring can exhibit prototropic tautomerism, primarily between 1H, 2H, and 4H forms. For a 3,5-disubstituted triazole, the principal tautomeric forms are the 1H- and 4H-tautomers.

Theoretical calculations are essential for determining the relative stability of these tautomers. By computing the ground-state energies of each possible tautomer, the predominant form in the gas phase or in different solvents can be predicted. Studies on similar triazoles have often shown that the 1H-tautomer is more stable than the 4H-tautomer.

Computational methods can also elucidate the pathways for interconversion between these tautomers. By locating the transition state structure for the proton transfer, the activation energy (energy barrier) for the tautomerization process can be calculated. This barrier indicates how readily the tautomers can interconvert. The mechanism can be a direct intramolecular proton shift or a solvent-assisted process involving molecules like water.

Table 2: Illustrative Calculated Relative Energies of 1,2,4-Triazole Tautomers This table provides representative data for a generic 3,5-disubstituted-1,2,4-triazole to illustrate the typical energy differences between tautomers.

| Tautomer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| 1H-Tautomer | 0.00 | ~98.5% |

| 4H-Tautomer | 2.50 | ~1.5% |

Reaction Mechanism Prediction and Validation via Computational Methods

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives. By modeling reactions at an atomic level, researchers can gain insights into reaction pathways, identify key intermediates, and predict the feasibility of proposed synthetic routes. These theoretical predictions are invaluable for guiding experimental work and optimizing reaction conditions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A fundamental aspect of understanding a chemical reaction is characterizing its energy landscape, particularly the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, primarily based on Density Functional Theory (DFT), are employed to locate the precise geometry of the transition state for reactions involving the 1,2,4-triazole scaffold.

The process begins by proposing a plausible reaction mechanism. The structures of the reactants, products, and any intermediates are then geometrically optimized to find their lowest energy conformations. Following this, sophisticated algorithms are used to search for the transition state structure connecting the reactants and products. For instance, in the photochemical synthesis of 1,2,4-triazoles, computational studies have been used to calculate the activation free energy for key steps, such as the radical-type addition reaction of a triplet state intermediate. rsc.org A high activation energy (e.g., 28.5 kcal mol⁻¹) would suggest a kinetically unfavorable pathway, guiding researchers to explore alternative mechanisms with lower energy barriers. rsc.org

Once a transition state is located, it is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To validate that the located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the optimized structures of the product and reactant, respectively. This confirms the entire reaction pathway and provides a detailed picture of the geometric changes occurring during the chemical transformation.

Solvent Effects on Reaction Pathways

Reactions are typically conducted in a solvent, which can significantly influence reaction rates and outcomes. Computational chemistry accounts for these effects using various solvent models. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This model allows for the examination of how the solvent stabilizes or destabilizes reactants, transition states, and products based on their polarity.

Computational studies on triazole tautomers have demonstrated the importance of solvent effects. researchgate.net For example, while one tautomer might be more stable in the gas phase, the presence of a polar solvent like water could favor a different tautomer due to more favorable solvation energies. researchgate.net By performing calculations in both the gas phase and with a solvent model, researchers can predict how changing the reaction solvent might alter the energy barriers and thermodynamic stability of different species along the reaction pathway, thereby influencing the final product distribution.

Catalyst Design and Performance Prediction

Catalysts play a crucial role in many synthetic routes leading to 1,2,4-triazole derivatives by providing lower-energy reaction pathways. isres.org Computational methods are instrumental in the rational design and prediction of catalyst performance. Theoretical studies can model the entire catalytic cycle, including substrate binding, the catalyzed reaction step, and product release.

For instance, copper-catalyzed reactions are frequently used for the synthesis of 1,2,4-triazoles. isres.orgnih.govfrontiersin.org Computational chemists can model the interaction of the 1,2,4-triazole precursors with the copper catalyst. By calculating the reaction energy profile in the presence of the catalyst, they can determine its effectiveness in lowering the activation energy of the rate-determining step compared to the uncatalyzed reaction. This allows for the in silico screening of various potential catalysts and ligands, predicting which ones are most likely to be efficient. nih.govfrontiersin.org For example, studies have explored different catalytic systems, such as those involving Ag(I) versus Cu(II), to achieve regioselective synthesis of specific 1,2,4-triazole isomers. isres.org These predictions can significantly reduce the experimental effort required to identify optimal catalytic systems for the synthesis of compounds like this compound.

Prediction of Spectroscopic Parameters for Research Validation

Computational chemistry is an essential partner to experimental research for the structural characterization of newly synthesized molecules. By predicting spectroscopic parameters, theoretical calculations provide a basis for interpreting experimental data, confirming molecular structures, and assigning spectral features with high confidence.

NMR Chemical Shift Calculation for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com

The process involves first optimizing the molecular geometry of the target compound, such as a derivative of this compound, using a reliable method like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). researchgate.netufv.br Following optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. ufv.br

The calculated chemical shifts are then compared with the experimental NMR spectrum. A strong linear correlation between the theoretical and experimental values provides powerful evidence for the proposed structure. researchgate.net This approach is particularly useful for resolving ambiguities in structural assignments, distinguishing between isomers, and understanding the electronic effects of different substituents on the chemical environment of the nuclei. researchgate.netmdpi.com

Table 1: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Substituted 1,2,4-Triazole Derivative This table presents hypothetical data to illustrate the correlation typically observed between calculated and experimental values.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| Triazole-NH | 12.67 | 12.55 | 0.12 |

| Aromatic-H | 7.81 | 7.75 | 0.06 |

| Aromatic-H | 7.19 | 7.15 | 0.04 |

| Olefinic-H | 6.95 | 6.90 | 0.05 |

| CH₂ | 4.47 | 4.41 | 0.06 |

| NH₂ | 5.41 | 5.36 | 0.05 |

Vibrational Frequency Prediction for IR and Raman Interpretation

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its structure and functional groups. Quantum chemical calculations are used to predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Similar to NMR calculations, the process starts with the optimization of the molecular geometry using DFT methods (e.g., B3LYP/6-311++G**). nih.gov A subsequent frequency calculation yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

A detailed assignment of the vibrational modes is achieved through a Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. nih.gov This allows researchers to confidently assign specific bands in the experimental IR and Raman spectra to particular functional groups, such as N-H stretching, C=N stretching of the triazole ring, or C-Cl stretching of the chloromethyl groups. nih.govresearchgate.net This detailed assignment is crucial for confirming the presence of key structural features and for tracking chemical changes during a reaction.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Moiety This table presents typical data to demonstrate the application of computational methods in assigning vibrational spectra.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3250 | 3245 | N-H stretch |

| ν(C-H) aromatic | 3121 | 3115 | Aromatic C-H stretch |

| ν(C=N) | 1614 | 1610 | C=N ring stretch |

| ν(N=N) | 1570 | 1565 | N=N ring stretch |

| Ring breathing | 1100 | 1095 | Triazole ring vibration |

| γ(C-H) | 780 | 775 | C-H out-of-plane bend |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Pertaining to 3,5 Bis Chloromethyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3,5-bis(chloromethyl)-1H-1,2,4-triazole, both ¹H and ¹³C NMR would provide foundational data for structural verification.

Due to the molecule's symmetry, a relatively simple NMR spectrum is anticipated. The ¹H NMR spectrum is expected to show two primary signals: a singlet corresponding to the four equivalent protons of the two chloromethyl (-CH₂) groups and a broad singlet for the proton attached to the nitrogen atom (N-H) of the triazole ring. The chemical shift of the -CH₂ protons is influenced by the adjacent electronegative chlorine atom and the triazole ring.

The ¹³C NMR spectrum would similarly display two distinct signals: one for the two equivalent carbons of the chloromethyl groups and another for the two equivalent C3 and C5 carbons of the triazole ring.

| Nucleus | Predicted Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reasoning |

|---|---|---|---|---|

| ¹H | -CH₂Cl | ~4.8 - 5.2 | Singlet (s) | Protons on methylene (B1212753) groups adjacent to an electronegative chlorine and the triazole ring. Equivalent due to symmetry. |

| ¹H | N-H | Broad, >10 | Singlet (s, broad) | Tautomeric proton on the triazole ring, often broad due to exchange. |

| ¹³C | -CH₂Cl | ~40 - 45 | - | Methylene carbons attached to chlorine. |

| ¹³C | C3 / C5 | ~150 - 155 | - | Equivalent carbons within the heterocyclic triazole ring. |

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of atoms, especially in more complex derivatives or reaction products.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound itself, COSY would be of limited use due to the absence of H-H coupling. However, in reaction products where the chloromethyl groups have been substituted, COSY is vital for establishing the structure of the new substituent and its proximity to the triazole core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. For the target compound, an HSQC experiment would show a clear correlation between the proton signal of the -CH₂ groups and the carbon signal of the same groups, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, a key HMBC correlation would be observed between the protons of the chloromethyl groups and the C3/C5 carbons of the triazole ring. This observation would provide definitive proof that the chloromethyl groups are attached to the triazole ring at the 3 and 5 positions.

In the synthesis of more complex molecules, such as bis(1,2,3-triazole) functionalized quinoline-2,4-diones, researchers have extensively used COSY, HSQC, and HMBC experiments to assign all proton and carbon resonances and confirm the final structure.

When this compound is used as a monomer or cross-linking agent to synthesize polymers, the resulting materials are often insoluble and cannot be analyzed by traditional solution-state NMR. In these cases, solid-state NMR (ssNMR) becomes an essential characterization tool.

Solid-state NMR can provide information on the local environment and dynamics of the triazole unit within the polymer matrix. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the solid polymer, confirming the incorporation of the triazole monomer into the polymer backbone and identifying the structures formed during polymerization or cross-linking. For example, studies on 1,2,3-triazole based poly(ionic liquids) have utilized ¹H NMR to determine the extent of ion exchange and characterize the polymer structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds. For this compound (C₄H₄Cl₂N₃), HRMS would be used to measure its exact mass with high precision (typically to four or more decimal places). This experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. An agreement between the measured and theoretical mass provides strong evidence for the correct molecular formula, helping to distinguish the target compound from isomers or products of side reactions. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum.

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₄H₄Cl₂N₃ | [M+H]⁺ | 167.9831 |

| C₄H₄Cl₂N₃ | [M+Na]⁺ | 190.9651 |

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation of a selected precursor ion. This technique is invaluable for structural elucidation and for understanding reaction mechanisms. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed.

The analysis of these fragments helps to piece together the molecular structure. For 1,2,4-triazole (B32235) derivatives, fragmentation often involves the cleavage of substituent groups and the eventual breakdown of the heterocyclic ring. For the target compound, expected fragmentation pathways could include the loss of a chlorine atom (Cl•), a chloromethyl radical (•CH₂Cl), or the elimination of HCl. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 167.98 | 132.02 | HCl | Loss of hydrogen chloride. |

| 167.98 | 119.03 | CH₂Cl | Loss of a chloromethyl radical. |

| 167.98 | 83.06 | HCl + CH₂Cl | Sequential loss of HCl and a chloromethyl radical. |

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure reveals how the molecules are arranged in the solid state, providing insight into intermolecular interactions such as hydrogen bonding (involving the N-H proton and nitrogen atoms of adjacent molecules) and potential π-π stacking of the triazole rings. This information is crucial for understanding the physical properties of the material and for designing new materials, such as coordination polymers.

While the specific crystal structure for this compound is not publicly available, analysis of related 3,5-disubstituted-1H-1,2,4-triazole structures provides expected values for the geometry of the core ring system.

| Bond | Typical Length (Å) |

|---|---|

| N1-N2 | ~1.36 - 1.40 |

| N2-C3 | ~1.31 - 1.34 |

| C3-N4 | ~1.34 - 1.37 |

| N4-C5 | ~1.34 - 1.37 |

| C5-N1 | ~1.31 - 1.34 |

Single-Crystal X-ray Diffraction for Definitive 3D Structure Determination of Novel Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For novel derivatives of this compound, this technique provides unequivocal proof of structure, revealing exact bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com The resulting crystal structure allows for a detailed analysis of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the molecular packing in the solid state. mdpi.com

The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For example, in studies of various substituted 1,2,4-triazole derivatives, SC-XRD has been used to confirm the molecular and supramolecular structures. mdpi.com In one study, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com The analysis revealed that the triazole and indole (B1671886) rings were twisted relative to each other. mdpi.com Similarly, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgnih.govcpsjournals.orgtriazolo[3,4-b] rsc.orgcpsjournals.orgnih.govthiadiazole was confirmed by X-ray diffraction, providing validation for its synthesis. mdpi.com For another derivative, 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole, X-ray analysis confirmed its structure and revealed strong intermolecular interactions. researchgate.net

The data obtained from SC-XRD analysis is typically presented in a standardized format, as shown in the table below, which includes the crystal system, space group, unit cell dimensions, and refinement statistics.

| Parameter | Example Value for a 1,2,4-Triazole Derivative mdpi.com | Example Value for another 1,2,4-Triazole Derivative researchgate.net |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P2(1)/n |

| a (Å) | 5.9308(2) | 10.386(3) |

| b (Å) | 10.9695(3) | 10.593(3) |

| c (Å) | 14.7966(4) | 13.629(4) |

| α (°) | 100.5010(10) | 90 |

| β (°) | 98.6180(10) | 109.35(3) |

| γ (°) | 103.8180(10) | 90 |

| Volume (ų) | 900.07(5) | 1414.3(7) |

Powder X-ray Diffraction for Material Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD, used primarily for the characterization of polycrystalline materials. In the context of this compound research, PXRD is essential for routine phase identification, purity assessment of bulk crystalline samples, and detection of different polymorphic forms.

The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. By comparing the experimental PXRD pattern of a newly synthesized batch to a reference pattern (either calculated from single-crystal data or from a standard sample), one can confirm the identity and phase purity of the material. Any deviation or the presence of additional peaks may indicate impurities or the existence of a different crystal phase (polymorph).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. nih.gov These methods are powerful tools for identifying functional groups and elucidating molecular structure, making them invaluable in the study of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Reaction Progress Monitoring

Both IR and Raman spectroscopy are used to probe the vibrational energy levels of molecules. researchgate.net In the synthesis of derivatives of this compound, these techniques are crucial for reaction monitoring. For instance, the disappearance of reactant-specific peaks and the emergence of product-specific peaks can confirm the progression and completion of a chemical transformation.

The 1,2,4-triazole ring has characteristic vibrational modes that give rise to distinct peaks in IR and Raman spectra. nih.govresearchgate.net For example, C-H stretching vibrations of the triazole ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The stretching vibrations of the triazole ring itself are often observed in the 1600-1200 cm⁻¹ range. nih.govresearchgate.net The chloromethyl (-CH₂Cl) group also has characteristic vibrations, including C-H stretching, scissoring, wagging, and C-Cl stretching modes, which can be identified in the spectra.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of observed vibrational bands to specific molecular motions. nih.govnih.gov These calculations can predict the vibrational frequencies and intensities, which, when compared with experimental spectra, allow for a rigorous assignment of the spectral features. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (Triazole Ring) | ~3400 - 3100 | nih.gov |

| C-H Stretching (Aromatic/Triazole Ring) | ~3100 - 3000 | researchgate.net |

| C-H Stretching (Aliphatic -CH₂Cl) | ~3000 - 2850 | Generic Range |

| C=N/C-N Stretching (Triazole Ring) | ~1600 - 1200 | nih.govresearchgate.net |

| CH₂ Scissoring (-CH₂Cl) | ~1465 | Generic Range |

| Ring Breathing/Deformation (Triazole) | ~1200 - 800 | researchgate.net |

| C-Cl Stretching (-CH₂Cl) | ~800 - 600 | Generic Range |

Resonant Raman Spectroscopy for Specific Bond Vibrations

Resonant Raman (RR) spectroscopy is a specialized Raman technique that can provide enhanced sensitivity and selectivity for specific parts of a molecule. This is achieved by tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule. When this condition is met, the vibrational modes associated with the chromophore (the light-absorbing part of the molecule) are selectively enhanced by several orders of magnitude.

For derivatives of this compound that possess a suitable chromophore, RR spectroscopy can be a powerful tool. For example, if the triazole ring is conjugated with an aromatic system, the electronic transitions of this system can be targeted. rsc.org The resulting RR spectrum would be dominated by vibrations of the conjugated triazole system, providing detailed information about its structure and bonding, which might be obscured by other signals in a conventional Raman spectrum. rsc.org Studies on related compounds like 3-amino-5-mercapto-1,2,4-triazole (B94436) have utilized resonance Raman spectroscopy to assign vibrational spectra and understand how the structure is influenced by its environment. rsc.org This selective enhancement helps in studying specific bond vibrations and how they are affected by chemical reactions or intermolecular interactions. rsc.org

Chromatographic and Separation Techniques in Synthesis Research

Chromatographic techniques are fundamental for the separation, purification, and analysis of reaction mixtures in the synthesis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dnu.dp.ua It is particularly well-suited for the analysis of volatile and thermally stable compounds. dnu.dp.ua In the context of this compound research, GC-MS is an essential tool for assessing the purity of the final product and identifying any volatile byproducts, unreacted starting materials, or impurities. dnu.dp.ua

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. dnu.dp.ua Different components of the mixture travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. dnu.dp.ua As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

The GC provides the retention time for each component, which is a characteristic property under specific analytical conditions. dnu.dp.ua The MS provides a mass spectrum for each component, which serves as a molecular fingerprint, often allowing for unambiguous identification by comparison with spectral libraries. dnu.dp.ua The combination of retention time and mass spectrum provides a high degree of confidence in the identification and quantification of substances. researchgate.net Research on other 1,2,4-triazole derivatives has shown that factors like the polarity of substituents can impact the chromatographic behavior, with higher polarity sometimes leading to poorer peak shape and response. dnu.dp.ua This makes GC-MS a valuable method for quality control in the synthesis of such heterocyclic compounds. dnu.dp.ua

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and development of this compound. Its high resolution and sensitivity make it an indispensable tool for real-time monitoring of reaction progress, identification of intermediates and byproducts, and for the purification of the final product to a high degree of purity. While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, representative methodologies can be constructed based on the physicochemical properties of the compound and general practices for the analysis of related polar, halogenated heterocyclic compounds.

Reaction Mixture Analysis

The synthesis of this compound involves the reaction of precursors that are progressively converted to the final product. Monitoring this conversion is critical to optimize reaction conditions such as temperature, reaction time, and catalyst loading, thereby maximizing yield and minimizing impurity formation.

A typical approach for analyzing the reaction mixture would employ reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. Given the polar nature of this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), is generally effective. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

To achieve adequate separation of the starting materials, intermediates, the target compound, and any byproducts, a gradient elution is often preferred over an isocratic one. A gradient elution involves changing the composition of the mobile phase over the course of the analysis, typically by increasing the proportion of the organic solvent. This allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe.

Detection is commonly performed using a UV detector, as the triazole ring exhibits UV absorbance. The selection of the optimal wavelength is determined by acquiring the UV spectrum of the this compound standard.

A hypothetical data table representing the results of an HPLC analysis for monitoring the synthesis of this compound is presented below. This table illustrates how the concentration of reactants and products might change over time.

Table 1: Representative HPLC Data for Reaction Monitoring of this compound Synthesis

| Time (hours) | Starting Material A (%) | Intermediate B (%) | This compound (%) | Byproduct C (%) |

| 0 | 98.5 | 0.5 | 0.0 | 1.0 |

| 2 | 65.2 | 20.3 | 12.5 | 2.0 |

| 4 | 30.1 | 15.8 | 50.1 | 4.0 |

| 6 | 5.3 | 5.1 | 85.6 | 4.0 |

| 8 | 1.2 | 1.5 | 93.3 | 4.0 |

Purification

Following the synthesis, the crude reaction mixture often contains unreacted starting materials, residual catalysts, and byproducts. Preparative HPLC is a powerful technique for isolating and purifying this compound from these impurities. The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.

The development of a preparative HPLC method begins with the optimization of the separation at the analytical scale. The conditions that provide the best resolution between the peak corresponding to this compound and the peaks of the impurities are then scaled up for preparative chromatography. This involves adjusting the column dimensions, flow rate, and sample injection volume.

Fractions are collected as the eluent exits the column, with the fraction containing the purified this compound being identified by the detector signal. The purity of the collected fractions is then confirmed by re-analyzing a small aliquot using analytical HPLC.

Below is a table outlining a representative set of HPLC conditions that could be adapted for the analysis and purification of this compound.

Table 2: Representative HPLC Parameters for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min | 20% B to 80% B in 30 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 500 µL |

| Column Temp. | 30 °C | Ambient |

The successful application of HPLC for both the analysis of reaction mixtures and the purification of the final product is crucial for obtaining high-purity this compound, which is essential for its subsequent use in research and as a building block in the synthesis of more complex molecules.

Future Research Directions and Emerging Trends for 3,5 Bis Chloromethyl 1h 1,2,4 Triazole Research

Exploration of Novel Reaction Pathways and Catalyst Development

Future research will heavily concentrate on refining the synthetic routes to and from 3,5-bis(chloromethyl)-1H-1,2,4-triazole, emphasizing sustainability, efficiency, and precision.

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 1,2,4-triazole (B32235) derivatives, this involves moving away from hazardous reagents and solvents towards greener alternatives. researchgate.net Future strategies for modifying this compound will likely focus on "green chemistry" principles, such as using eco-friendly catalysts and minimizing chemical waste. researchgate.netnih.gov

A significant area of development is the focus on atom-economical reactions, which maximize the incorporation of all starting materials into the final product. researchgate.netresearchgate.net Cycloaddition reactions are prime examples of atom-economical processes that are well-suited for triazole synthesis. researchgate.net Research into novel catalytic systems, potentially using earth-abundant and non-toxic metals, will be crucial for activating the C-Cl bonds of the chloromethyl groups for subsequent transformations in a more sustainable manner.

Table 1: Principles of Green Chemistry in Triazole Synthesis

| Principle | Application in this compound Research |

|---|---|

| Atom Economy | Designing cycloaddition or substitution reactions where most atoms from the reactants are incorporated into the desired product. researchgate.netresearchgate.net |

| Use of Safer Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions. |

| Catalysis | Developing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts) to replace stoichiometric reagents for derivatization. organic-chemistry.org |

| Energy Efficiency | Employing alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.netnih.gov |

The this compound molecule possesses multiple reactive sites: the two identical chloromethyl groups and the different nitrogen atoms of the triazole ring. A key challenge and a significant area for future research is the development of methods to functionalize these sites selectively.

Initial research will likely focus on achieving monosubstitution at one of the chloromethyl groups, which would generate a dissymmetric intermediate. This intermediate could then undergo a second, different substitution, allowing for the creation of complex, multifunctional molecules. Achieving such selectivity will require the careful design of catalysts and reaction conditions that can distinguish between the two initially identical reactive centers after the first modification. nih.govacs.org Furthermore, developing strategies for regioselective alkylation or arylation at the N-1 versus N-2 or N-4 positions of the triazole ring remains a critical goal for creating diverse molecular architectures. nih.govmdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated systems represents a major technological shift in chemical synthesis, offering enhanced safety, scalability, and efficiency.

Continuous flow chemistry is particularly advantageous for handling reactive intermediates and exothermic reactions, which can be relevant in the derivatization of the chloromethyl groups. Future research will explore adapting the synthesis and functionalization of this compound to flow reactor systems. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. nih.gov The use of heterogeneous catalysts, such as copper-on-charcoal, in packed-bed reactors is a promising strategy for synthesizing triazole derivatives in a continuous manner, simplifying product purification and catalyst recycling. nih.gov

High-Throughput Experimentation (HTE) is a powerful tool for accelerating the discovery of new reactions and optimizing existing ones. youtube.com By using multi-well plates and automated liquid handlers, researchers can rapidly screen a large number of catalysts, reagents, and reaction conditions in parallel. youtube.comchemrxiv.org For this compound, HTE can be employed to quickly identify optimal conditions for selective substitutions at the chloromethyl positions. This technology is also ideal for generating large libraries of diverse triazole derivatives for screening in drug discovery and materials science applications. chemrxiv.orgrsc.orgrsc.org

Table 2: Comparison of Synthesis Platforms

| Feature | Batch Synthesis | Continuous Flow Synthesis | High-Throughput Experimentation |

|---|---|---|---|

| Scale | Lab to Production | Lab to Production (Scalable) | Microscale (Screening) |

| Control | Moderate | High (Temperature, Time, Pressure) | High (Parallel Parameter Variation) |

| Safety | Lower (for hazardous reactions) | Higher (small reaction volumes) | High (small quantities) |

| Application | Traditional Synthesis | Process Optimization, Scalable Production nih.govnih.gov | Reaction Discovery, Library Synthesis youtube.comchemrxiv.org |

| Efficiency | Lower Throughput | High Throughput, Continuous | Massively Parallel, Rapid Screening |

Expansion of Applications in Advanced Materials Science and Engineering

The unique structure of this compound makes it an attractive building block for the construction of advanced materials. The two reactive "arms" allow it to act as a cross-linker or a monomer in polymerization reactions, while the nitrogen-rich triazole core can impart desirable properties such as thermal stability, coordination ability with metals, and high energy density.

Future research will likely explore the incorporation of this triazole derivative into various material architectures:

Polymers: Creating novel polymers with high thermal stability, flame retardancy, or specific optical properties for use in advanced electronics or coatings. lifechemicals.com

Metal-Organic Frameworks (MOFs): Using the triazole as a ligand to create porous MOFs for applications in gas storage, separation, or catalysis.

Energetic Materials: The high nitrogen content of the triazole ring is a key feature in the design of high-energy density materials (HEDMs). acs.org Modifying the chloromethyl groups with energetic functionalities (like nitro or azido (B1232118) groups) could lead to the development of new, powerful, and potentially more stable energetic compounds.

The exploration of these areas will expand the utility of this compound far beyond its traditional role as a synthetic intermediate, positioning it as a key component in the next generation of advanced materials. researchgate.net

Interdisciplinary Research with Theoretical Chemistry Advancements

The integration of computational and theoretical chemistry offers a powerful approach to accelerate the discovery and optimization of materials derived from this compound. By modeling reaction pathways and predicting material properties, theoretical methods can guide experimental efforts, saving time and resources.

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes with high accuracy. rjptonline.org For a versatile precursor like this compound, ML models can be trained on datasets of its reactions to predict product yields, identify optimal reaction conditions, and even suggest novel synthetic pathways. princeton.edudigitellinc.com

Algorithms such as random forests and neural networks can analyze complex, multidimensional chemical spaces to identify subtle patterns that govern reactivity. princeton.edudigitellinc.com For instance, an ML model could predict the yield of a polymerization reaction based on inputs like monomer concentration, temperature, solvent, and catalyst type. nih.govnih.gov This predictive power allows chemists to perform in silico experiments to screen for the most promising conditions before entering the laboratory. mdpi.com Furthermore, AI can be used to forecast the properties of the resulting polymers, such as their molecular weight, thermal stability, or electronic bandgap, directly from the monomer structure and reaction parameters. nih.govarxiv.org

| ML Model Type | Input Features | Predicted Output | Research Goal |

|---|---|---|---|

| Random Forest / Gradient Boosting | Reactant structures (SMILES, fingerprints), temperature, solvent, catalyst. | Reaction yield (%). digitellinc.com | Optimization of synthetic procedures. |

| Neural Network | Molecular descriptors of monomers, polymerization conditions. | Polymer properties (e.g., molecular weight, glass transition temperature). nih.gov | In silico design of new polymers with desired characteristics. |

| Transformer-based Models | Reactant and reagent SMILES strings. | Structure of the major product. arxiv.org | Discovery of novel derivatives and reaction pathways. |